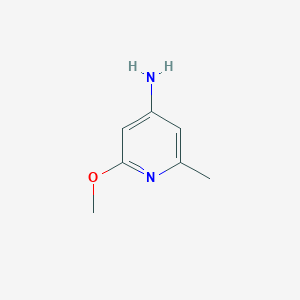

2-Methoxy-6-methylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSRIMPQGUMPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697630 | |

| Record name | 2-Methoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-09-9 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-methylpyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxy-6-methylpyridin-4-amine is a substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its structural arrangement, featuring a pyridine core functionalized with methoxy, methyl, and amine groups, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it an invaluable intermediate in the synthesis of complex, biologically active molecules.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthetic routes, reactivity, and applications, with a particular focus on its role in drug discovery. As a key intermediate, for instance in the synthesis of the tyrosine kinase inhibitor Imatinib, understanding its properties is paramount for researchers and drug development professionals aiming to design next-generation therapeutics.[1] The aminopyridine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology.[2][3]

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from various chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 89943-09-9 | [4] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [4] |

| Storage Conditions | 4°C, keep in dark place, inert atmosphere, protect from light. | [4] |

| IUPAC Name | This compound | |

| SMILES | NC1=CC(OC)=NC(C)=C1 | [4] |

| InChI Key | WVSRIMPQGUMPJZ-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [4] |

| logP (Computed) | 0.98 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Chemical Structure and Spectroscopic Data

The arrangement of atoms and functional groups defines the molecule's reactivity and interactions.

Caption: Chemical structure of this compound.

Spectroscopic Analysis: Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data for analogous compounds.[5][6]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the protons at C3 and C5. - Amine Protons: A broad singlet for the -NH₂ group, variable chemical shift. - Methoxy Protons: A sharp singlet around 3.8-4.0 ppm for the -OCH₃ group. - Methyl Protons: A sharp singlet around 2.2-2.5 ppm for the -CH₃ group. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (approx. 90-165 ppm). The carbons attached to the methoxy (C2), amine (C4), and nitrogen (C6) would be significantly shifted. - Methoxy Carbon: A signal around 55-60 ppm. - Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 138.17, with fragmentation patterns corresponding to the loss of methyl, methoxy, or amino groups. |

| IR Spec. | - N-H Stretch: A pair of bands around 3300-3500 cm⁻¹ for the primary amine. - C-H Stretch: Bands around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H. - C=N and C=C Stretch: Aromatic ring stretching in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether. |

Synthesis and Purification

Caption: Generalized synthetic workflow for substituted aminopyridines.

Experimental Protocol: Purification by Acid-Base Extraction

This protocol is a self-validating system for isolating basic compounds like aminopyridines from neutral or acidic impurities, a common challenge in organic synthesis.[7]

Causality: The protocol leverages the basicity of the pyridine nitrogen and the exocyclic amine. In acidic conditions, these groups are protonated, forming a water-soluble salt. Neutral organic impurities remain in the organic phase and are removed. Subsequent basification regenerates the neutral, organic-soluble amine, allowing its extraction back into a fresh organic solvent, leaving behind any water-soluble impurities.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. The target amine will protonate and move into the aqueous layer.

-

Separation & Wash: Separate the layers. Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 10M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10.[7] This deprotonates the amine salt, causing the neutral product to precipitate or form an oil.

-

Re-extraction: Extract the basic aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate). The purified amine will now be in the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Amino Group (-NH₂): This is the primary site of reactivity. As a potent nucleophile, it readily participates in reactions such as acylation, alkylation, and condensation to form amides, sulfonamides, and imines. This functionality is crucial for coupling the pyridine core to other molecular fragments in multi-step syntheses.

-

Pyridine Ring: The pyridine ring is electron-deficient, but the electron-donating effects of the amino and methoxy groups activate it towards certain reactions. The nitrogen atom within the ring remains a site of basicity and can be protonated or alkylated.

-

Methoxy Group (-OCH₃): This group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridinol if required.

Its principal application is as a versatile intermediate for constructing more complex molecules, especially pharmaceutical agents.[1][8]

Caption: Role as an intermediate in amide coupling for drug synthesis.

Applications in Drug Discovery

The aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently found in the core structures of kinase inhibitors.[3] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

-

Tyrosine Kinase Inhibitors: this compound is a documented intermediate in the synthesis of Imatinib, a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its structure is incorporated into the final drug, where the amino group forms a critical amide linkage.

-

Scaffold for Novel Inhibitors: The structural and electronic properties of this compound make it an ideal starting point for library synthesis in hit-to-lead campaigns.[8] Researchers can systematically modify the pyridine core to optimize potency, selectivity, and pharmacokinetic properties against various enzyme targets.[9]

-

Other Potential Targets: The broader class of substituted aminopyridines has been investigated for activity against other enzymes, such as inducible nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases.[10]

Safety and Handling

Proper handling of any chemical reagent is essential. The safety information for this compound and its close analogs indicates that it should be handled with care.[11][12]

GHS Hazard Information:

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][13] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light and kept under an inert atmosphere.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Vertexai Search. (n.d.). Cas No. 89943-09-9 this compound.

- Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine.

- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 89943-09-9.

- Benchchem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- Sigma-Aldrich. (n.d.). This compound | 89943-09-9.

- ChemScene. (n.d.). This compound | 89943-09-9.

- NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Safety Data Sheet. (n.d.). 4 - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.

- Angene Chemical. (2024). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- The Royal Society of Chemistry. (2015). Supporting Information.

- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- NIH. (n.d.). Biophysical methods in early drug discovery.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

A Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylpyridin-4-amine for Pharmaceutical Research and Development

Introduction

2-Methoxy-6-methylpyridin-4-amine, identified by CAS Number 89943-09-9, is a substituted aminopyridine that serves as a critical intermediate in modern medicinal chemistry. Its structural arrangement, featuring methoxy, methyl, and amine functional groups on a pyridine core, makes it a versatile building block for synthesizing complex molecular architectures.

The primary significance of this compound lies in its role as a key precursor in the synthesis of Imatinib, a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] The aminopyridine scaffold is a well-established pharmacophore, and understanding the precise physical and chemical characteristics of its precursors is paramount for ensuring the purity, stability, and scalability of active pharmaceutical ingredient (API) synthesis.

This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines protocols for its characterization, and discusses its handling and strategic importance for researchers and professionals in drug development.

Caption: Chemical structure of this compound.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a synthetic intermediate are crucial for process development, reaction optimization, and quality control. The table below summarizes the established properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 89943-09-9 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Physical Form | Solid | |

| Purity (Commercial) | ≥95-97% | [2] |

| Melting Point | Data not publicly available. See Protocol 1. | N/A |

| Boiling Point | Data not publicly available.[3] | [3] |

| Solubility | Data not publicly available. See Protocol 2. | N/A |

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for the melting point, boiling point, or specific solubility of this compound. This underscores the importance of in-house characterization by researchers upon receiving a new batch. The following sections provide standardized protocols for determining these essential parameters.

Section 2: Analytical Characterization and Identity Confirmation

In a drug development pipeline, rigorously confirming the identity and purity of every intermediate is a non-negotiable aspect of ensuring downstream success and regulatory compliance. Spectroscopic analysis provides a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (2H): Two distinct singlets are expected for the protons at the C3 and C5 positions of the pyridine ring, likely in the range of δ 5.5-6.5 ppm. The electron-donating effects of the amine and methoxy groups shift these signals upfield compared to unsubstituted pyridine.

-

Amine Protons (2H): A broad singlet, characteristic of -NH₂ protons, is anticipated. Its chemical shift can vary (typically δ 4.0-5.5 ppm) and may be solvent-dependent.

-

Methoxy Protons (3H): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group, is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (3H): A sharp singlet integrating to three protons, for the ring-attached -CH₃ group, is expected around δ 2.2-2.5 ppm.

Protocol 1: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing a small amount (2-3 mg) in a vacuum oven at room temperature for several hours.

-

Loading: Finely crush the dried solid and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 15°C below the anticipated melting point (if unknown, a preliminary rapid scan can be performed).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding solubility is essential for selecting appropriate solvents for reaction, purification, and formulation. This protocol establishes a baseline solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexanes).

-

Procedure:

-

To a series of small, labeled vials, add approximately 10 mg of this compound.

-

Add 1.0 mL of the first solvent to the corresponding vial.

-

Vortex or agitate the vial for 60 seconds at ambient temperature.

-

Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

-

If the compound dissolves, it can be further classified by adding more solute to determine the approximate saturation point.

-

-

Documentation: Record all observations in a standardized table for easy reference.

Caption: A self-validating workflow for the characterization of incoming intermediates.

Section 3: Handling, Storage, and Safety

Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The available safety data provides clear guidance for handling this compound.

GHS Hazard Summary:

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Source:[2])

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or particulates.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Recommended Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight.[2]

-

For long-term stability, storage at 4°C under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent potential oxidation or degradation.[2]

Section 4: Strategic Importance in Drug Development

The utility of this compound is best exemplified by its application in the synthesis of Imatinib. This process highlights the critical need for well-characterized intermediates. Any impurities in the starting material could carry through the synthetic sequence, resulting in a final API that is difficult to purify and may contain structurally related impurities, posing a significant risk to patient safety and regulatory approval.

Caption: Synthetic pathway from intermediate to therapeutic application.

Conclusion

This compound is a valuable chemical intermediate with a defined role in pharmaceutical manufacturing. While key physical data such as its melting point and solubility are not widely published, this guide provides the necessary framework and experimental protocols for researchers to confidently characterize the compound in-house. By adhering to the outlined procedures for analysis, handling, and storage, scientists can effectively integrate this building block into their synthetic workflows, ensuring the integrity and quality required for successful drug development.

References

-

2-Amino-4-methylpyridine For Synthesis. Loba Chemie. [Link]

-

Cas No. 89943-09-9 this compound. Arborpharm. [Link]

-

This compound CAS 89943-09-9. Arctom. [Link]

-

4-Methoxy-6-methylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Supplementary Information for A Zirconium Bis(amidate) Complex... The Royal Society of Chemistry. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines... ChemRxiv, The Royal Society of Chemistry. [Link]

-

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxy-4-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem, National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Importance of a Key Building Block

An In-Depth Technical Guide to 2-Methoxy-6-methylpyridin-4-amine (CAS: 89943-09-9)

Prepared by: Gemini, Senior Application Scientist

This compound is a highly substituted pyridine derivative whose significance in the pharmaceutical industry far outweighs its relatively simple structure. It is a critical intermediate in the synthesis of Imatinib, a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The precise arrangement of the amino, methoxy, and methyl groups on the pyridine core makes this molecule an indispensable precursor, enabling the efficient construction of the complex Imatinib scaffold.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible and robust synthesis route based on established chemical principles, and its core application for researchers and drug development professionals.

Molecular and Physicochemical Profile

Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data below, compiled from various chemical suppliers and computational models, provides a snapshot of the key characteristics of this compound.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89943-09-9 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Physical Form | Solid | Sigma-Aldrich |

| SMILES | NC1=CC(OC)=NC(C)=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |

| LogP (calculated) | 0.98082 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 |[3] |

Synthesis Strategy: A Proposed Route from Commodity Chemicals

While this compound is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. As a senior scientist, the task is often to devise a logical and robust synthetic pathway from inexpensive, readily available starting materials. The following proposed synthesis is grounded in well-established, high-yielding transformations of pyridine derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the most synthetically accessible functional groups. The target amine can be derived from the reduction of a corresponding nitro-pyridine, a highly reliable transformation.[4][5][6][7] The methoxy group can be installed via nucleophilic aromatic substitution (SNAr) on a chloro-pyridine precursor. This leads back to a multi-functionalized pyridine N-oxide, which itself can be synthesized from the commodity chemical 2,6-lutidine (2,6-dimethylpyridine).

Diagram 2: Retrosynthetic Pathway

Caption: Retrosynthetic analysis from the target amine to 2,6-lutidine.

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic logic into a practical, step-by-step laboratory process. The use of the N-oxide intermediate is a classic and powerful strategy in pyridine chemistry; it activates the 4-position for electrophilic substitution (nitration) and also activates the 2- and 6-positions for subsequent nucleophilic attack.[8][9]

Diagram 3: Proposed Synthesis Workflow

Caption: Step-by-step workflow for the proposed synthesis.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous transformations.[5][8][10][11] Researchers must conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 2,6-Lutidine N-oxide

-

To a stirred solution of 2,6-lutidine (1.0 equiv.) in glacial acetic acid, add hydrogen peroxide (30% aq., 2.5 equiv.) dropwise while maintaining the temperature below 40°C.

-

Heat the mixture to 70-80°C for 24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide product.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide

-

Add 2,6-lutidine N-oxide (1.0 equiv.) portion-wise to a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature, then heat to 90-100°C for 4-6 hours.[10]

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until the pH is ~8.

-

The product often precipitates. Filter the solid, wash with cold water, and dry to yield the 4-nitro derivative.

Step 3: Synthesis of 2-Chloro-6-methyl-4-nitropyridine

-

Heat a mixture of 2,6-dimethyl-4-nitropyridine N-oxide (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.) to reflux for 2-3 hours. This step achieves both chlorination at an alpha-position and deoxygenation of the N-oxide.[8]

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize with sodium carbonate and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 4: Synthesis of 2-Methoxy-6-methyl-4-nitropyridine

-

Prepare a solution of sodium methoxide (1.5-2.0 equiv.) in dry methanol.

-

Add the 2-chloro-6-methyl-4-nitropyridine (1.0 equiv.) to the methoxide solution.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC until the starting material is consumed. The electron-withdrawing nitro group facilitates this SNAr reaction.[12][13]

-

Cool the reaction, evaporate the methanol, and partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2x). Combine organic layers, dry, and concentrate to yield the methoxy-substituted product.

Step 5: Synthesis of this compound

-

Dissolve the 2-methoxy-6-methyl-4-nitropyridine (1.0 equiv.) in glacial acetic acid or ethanol.

-

Add iron powder (5.0 equiv.) portion-wise. The mixture will exotherm.

-

Heat to 80°C for 1-2 hours until the reaction is complete by TLC analysis. This is a classic Béchamp reduction.[6][11]

-

Cool the mixture, filter through a pad of celite to remove iron salts, and wash the pad with ethanol.

-

Concentrate the filtrate, add water, and basify with aqueous NaOH to pH > 10.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not widely published, the following characteristics can be predicted based on the structure and analysis of similar compounds.[14][15] These predictions are essential for confirming the identity and purity of the synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | δ ~ 6.0-6.2 ppm (2H, s, Ar-H); δ ~ 4.5-5.5 ppm (2H, br s, -NH₂); δ ~ 3.8 ppm (3H, s, -OCH₃); δ ~ 2.3 ppm (3H, s, Ar-CH₃) | The two aromatic protons are in a very similar electronic environment, likely appearing as a singlet or two very close singlets. The amine protons will be a broad singlet. The methoxy and methyl groups will be sharp singlets in their expected regions. |

| ¹³C NMR | δ ~ 160-165 ppm (C-OMe); δ ~ 155-160 ppm (C-Me); δ ~ 150-155 ppm (C-NH₂); δ ~ 95-105 ppm (2x Ar-CH); δ ~ 53-56 ppm (-OCH₃); δ ~ 22-25 ppm (Ar-CH₃) | The carbon atoms attached to heteroatoms (N, O) will be the most downfield. The two aromatic CH carbons will be significantly upfield due to the electron-donating effects of the flanking substituents. |

| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch, primary amine); 3100-3000 (Aromatic C-H stretch); 2950-2850 (Aliphatic C-H stretch); 1620-1580 (Aromatic C=C/C=N stretch); 1250-1200 (Ar-O-C stretch) | These are characteristic absorption bands for the primary amine, aromatic ring, and methoxy ether functional groups present in the molecule. |

| Mass Spec (EI) | M⁺ at m/z = 138. Loss of CH₃ (m/z = 123), loss of OCH₃ (m/z = 107) would be expected fragmentation patterns. | The molecular ion peak should be clearly visible. Fragmentation would likely involve the loss of the methyl and methoxy substituents. |

Reactivity and Core Application

The utility of this compound stems from the reactivity of its primary amine group. This nucleophilic amine is poised to react with electrophilic partners.

Its principal and most valuable application is in the synthesis of Imatinib. In this synthesis, the 4-amino group acts as the key nucleophile, typically engaging in a condensation or coupling reaction with a pyrimidine-containing electrophile to construct the central diamine linkage of the final drug molecule.[1][16][17] The methoxy and methyl groups at the 2- and 6-positions serve to correctly orient the molecule and fulfill the steric and electronic requirements of the target's (BCR-Abl kinase) binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. The available GHS data indicates that this compound should be handled with care.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: ,

Conclusion

This compound is a quintessential example of a fine chemical intermediate where structural precision translates directly into therapeutic value. While not a household name, its role in enabling the large-scale production of a life-saving medication like Imatinib makes it a compound of significant interest to the fields of medicinal and process chemistry. The synthetic route proposed herein, based on fundamental and reliable organic reactions, provides a logical framework for its production, allowing researchers and developers to leverage this key building block for further innovation.

References

- Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][12]

-

Google Patents. (2012). CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. Retrieved from [2]

-

ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link][4]

-

PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link][5]

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

V. Bulavka, N. Vasilev. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link][6]

-

RSC Publishing. (n.d.). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Multi-Substituted 4-Aminopyridines via Ring-Opening and Recyclization Reactions of 2-Iminopyridines. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

-

Scientific.net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

- Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

-

PMC - NIH. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link][13]

-

RSC Publishing. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. Retrieved from [Link][16]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][7]

-

Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib. Retrieved from [17]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link][11]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

YouTube. (2018). 22.4a Synthesis of Amines Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link][8]

-

Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link][15]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link][9]

-

Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.org [mdpi.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

2-Methoxy-6-methylpyridin-4-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-6-methylpyridin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 89943-09-9), a key intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical underpinnings and practical considerations for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal relationships between molecular structure and spectral output, providing researchers with a robust framework for structural verification and purity assessment.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that will give rise to a distinct spectroscopic fingerprint: a substituted pyridine ring, a primary amine (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). Understanding the electronic environment of each proton and carbon atom is fundamental to predicting and interpreting the resulting spectra.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of the atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-donating effects of the amine and methoxy groups, combined with the electron-withdrawing nature of the pyridine nitrogen, create a specific shielding/deshielding pattern.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 - 6.2 | Singlet | 1H | H-5 | Shielded by both the C4-amine and C6-methyl groups. Appears as a singlet due to minimal coupling with distant protons. |

| ~5.8 - 6.0 | Singlet | 1H | H-3 | Shielded by the C4-amine and C2-methoxy groups. Appears as a singlet for similar reasons to H-5. |

| ~4.2 - 4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly based on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange.[2] |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear in this region as a sharp singlet. |

| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring appears as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. Due to the molecule's asymmetry, all seven carbon atoms are chemically distinct and should produce seven unique signals.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~162 - 165 | C-2 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded and appears furthest downfield. |

| ~158 - 161 | C-6 | Attached to nitrogen and a methyl group, it is also highly deshielded. |

| ~150 - 153 | C-4 | Attached to the nitrogen of the amine group, deshielded. |

| ~100 - 105 | C-3 | Shielded by the adjacent electron-donating methoxy and amine groups. |

| ~95 - 100 | C-5 | Shielded by the adjacent electron-donating amine group. |

| ~52 - 55 | -OCH₃ | A typical range for a methoxy carbon attached to an aromatic ring.[3] |

| ~22 - 25 | Ar-CH₃ | A standard chemical shift for a methyl group attached to a pyridine ring. |

Experimental Protocol for NMR Spectroscopy

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down exchange rates, leading to sharper signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.[4]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay will be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two bands in this region is a hallmark of a primary amine.[2] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic stretching vibrations for protons on the pyridine ring. |

| 2980 - 2850 | C-H Stretch (sp³) | -CH₃ and -OCH₃ | Stretching vibrations from the methyl and methoxy groups. |

| 1640 - 1590 | C=N and C=C Stretch | Pyridine Ring | These strong absorptions are characteristic of the aromatic ring skeletal vibrations. |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether | The stretching of the C-O bond in the methoxy group. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), we can determine the molecular mass with high precision.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula is C₇H₁₀N₂O. The nominal molecular weight is 138 g/mol . A high-resolution mass spectrometer (HRMS) would detect the exact mass at approximately 138.0793 Da.[5] The molecular ion peak should be prominent.

-

Key Fragmentation Patterns: Electron Impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for this structure could include:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 123.

-

Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z 107.

-

Ring fragmentation: Cleavage of the pyridine ring can lead to a complex pattern of lower mass ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound.

Caption: A typical workflow for spectroscopic structural elucidation.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data presented in this guide serves as a benchmark for researchers. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, IR will verify the presence of key functional groups (amine, ether, aromatic ring), and high-resolution MS will confirm the elemental composition and molecular weight. Any significant deviation from these expected values would warrant further investigation into the sample's purity or structural integrity.

References

- Vertex AI Search. Cas No. 89943-09-9 this compound.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Available from: [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine. Available from: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. Available from: [Link]

-

Journal of Medicinal Chemistry. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Available from: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-methylpyridin-4-amine

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Imatinib[1]. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This guide will delve into the theoretical basis for the expected chemical shifts, coupling constants, and multiplicity patterns, offering a predictive framework for researchers. Methodologies for sample preparation and spectral acquisition are also discussed, ensuring the attainment of high-quality, reproducible data.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative with a unique electronic and structural profile. The interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, alongside the amino (-NH₂) group, on the pyridine ring creates a distinct magnetic environment for each proton. ¹H NMR spectroscopy serves as an indispensable tool for the unambiguous structural elucidation of this molecule.

This guide will first establish a predicted ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. Subsequently, a detailed analysis of each signal will be provided, correlating it to the specific protons in the molecule.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, it is essential to first identify the chemically non-equivalent protons in this compound.

Figure 1: Molecular structure of this compound with proton labeling.

The molecule possesses five distinct proton environments:

-

-OCH₃: The three equivalent protons of the methoxy group.

-

-CH₃: The three equivalent protons of the methyl group.

-

-NH₂: The two equivalent protons of the amine group.

-

H-3: The aromatic proton at position 3 of the pyridine ring.

-

H-5: The aromatic proton at position 5 of the pyridine ring.

Predicted ¹H NMR Spectrum and Signal Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal in a standard deuterated chloroform (CDCl₃) solvent. These predictions are based on established substituent effects on the pyridine ring[2][3].

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -NH₂ | ~4.0 - 5.0 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration and solvent. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange[4][5]. |

| H-3 | ~5.9 - 6.1 | Singlet | 1H | This proton is shielded by the electron-donating methoxy group at the ortho position and the amino group at the para position. It is expected to appear as a singlet due to the absence of adjacent protons for coupling. |

| H-5 | ~6.2 - 6.4 | Singlet | 1H | This proton is shielded by the electron-donating methyl group at the ortho position and the amino group at the para position. It is also expected to be a singlet. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | The methoxy group protons are deshielded by the adjacent electronegative oxygen atom and typically appear as a sharp singlet[6]. |

| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups[2]. |

In-Depth Analysis of Spectral Features

Chemical Shifts: The Influence of Substituents

The chemical shifts of the aromatic protons (H-3 and H-5) are significantly influenced by the electronic effects of the substituents. Both the methoxy and amino groups are strong electron-donating groups through resonance, increasing the electron density at the ortho and para positions of the pyridine ring. This increased electron density leads to a shielding effect, causing the signals for H-3 and H-5 to appear at a relatively upfield (lower ppm) region for aromatic protons[2]. The methyl group is a weaker electron-donating group through induction, also contributing to the shielding of the ring protons.

Multiplicity and Coupling Constants

In the case of this compound, the aromatic protons H-3 and H-5 are not adjacent to any other protons on the ring. Therefore, no spin-spin coupling is expected between them, and they should both appear as singlets. The protons of the methoxy and methyl groups are also isolated and will appear as sharp singlets. The amine protons typically do not couple with other protons and appear as a broad singlet[7].

Integration

The integral of each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal[5][8]. For this compound, the expected integration ratio would be 2:1:1:3:3, corresponding to the -NH₂, H-3, H-5, -OCH₃, and -CH₃ protons, respectively.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Instrumental Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio.

-

Temperature: Room temperature.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals.

-

Potential Impurities and Their Spectral Signatures

During the synthesis of this compound, several impurities may arise. It is important to be aware of their potential signals in the ¹H NMR spectrum for accurate quality assessment.

-

Starting Materials: Depending on the synthetic route, residual starting materials could be present. For example, if synthesized from a precursor like 2,6-dichloro-4-aminopyridine, characteristic signals for the remaining chlorinated species might be observed at a downfield region.

-

Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, diethyl ether) are common impurities and have characteristic ¹H NMR signals.

-

By-products: Side reactions can lead to the formation of isomers or other related compounds. For instance, incomplete methylation could result in a hydroxyl-substituted pyridine.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The distinct chemical shifts and singlet multiplicities for all proton signals allow for straightforward structural confirmation. By understanding the underlying principles of substituent effects and following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the routine analysis of this important pharmaceutical intermediate.

References

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol - MDPI. Available from: [Link]

-

Cas No. 89943-09-9 this compound. Available from: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available from: [Link]

-

H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4 - Chemistry Stack Exchange. Available from: [Link]

-

Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines - MDPI. Available from: [Link]

-

2 - Supporting Information. Available from: [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available from: [Link]

-

1H NMR Spectrum (1D, 700 MHz, H 2 O, predicted) (NP0324497) - NP-MRD. Available from: [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

H NMR Spectroscopy. Available from: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. Available from: [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available from: [Link]

-

Table of Contents - The Royal Society of Chemistry. Available from: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[6][1]. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methoxy-6-methylpyridin-4-amine

Abstract

Introduction

2-Methoxy-6-methylpyridin-4-amine is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise arrangement of the methoxy, methyl, and amine groups on the pyridine ring dictates its electronic properties, reactivity, and biological activity. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct insight into the carbon framework of a molecule.

This guide will provide a detailed, first-principles approach to understanding and predicting the ¹³C NMR spectrum of this molecule. We will dissect the electronic contributions of each substituent and use an additive model based on empirical data from simpler, related pyridine structures to construct a predicted spectrum. This approach not only serves as a practical tool for spectral assignment but also deepens the researcher's understanding of structure-property relationships.

Molecular Structure and Carbon Numbering

For clarity and consistency throughout this analysis, the carbon atoms of this compound are numbered as shown in the diagram below. This standardized numbering will be used in all subsequent tables and discussions.

Figure 1: Structure and Carbon Numbering Scheme.

Theoretical Principles: Substituent Effects on the Pyridine Ring

The chemical shift (δ) of each carbon atom in the pyridine ring is highly sensitive to its local electronic environment. The positions of the signals are governed by a combination of the inherent electron-deficient nature of the pyridine ring and the electronic effects (inductive and resonance) of the attached substituents.

-

Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α-carbons (C2, C6) and the γ-carbon (C4), deshielding them and shifting their signals downfield compared to benzene.

-

-OCH₃ Group (at C2): The methoxy group is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I).

-

Resonance (+R): The oxygen lone pair delocalizes into the ring, increasing electron density primarily at the ortho (C3) and para (C6) positions. This causes significant shielding (an upfield shift).

-

Inductive (-I): The electronegative oxygen pulls electron density through the sigma bond, deshielding the attached carbon (C2, the ipso-carbon). The net effect on C2 is a strong downfield shift, as the carbon is both part of the electron-deficient ring and directly attached to oxygen.

-

-

-NH₂ Group (at C4): The amine group is a very strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I).

-

Resonance (+R): The nitrogen lone pair strongly delocalizes into the ring, increasing electron density at the ortho (C3, C5) and para (C2, C6) positions, causing a strong shielding effect.

-

Inductive (-I): The electronegative nitrogen deshields the attached C4 (ipso-carbon). However, the +R effect is dominant for the ring system.

-

-

-CH₃ Group (at C6): The methyl group is a weak inductive electron-donating group (+I). It slightly increases electron density at all ring positions, causing minor shielding (upfield shifts), most notably at the attached C6 (ipso-carbon) and the para-position (C3).

The interplay of these effects from multiple substituents determines the final chemical shift of each carbon.

Figure 2: Logic of Substituent Influence on Chemical Shifts.

Methodology for Spectral Prediction: Additivity of Substituent Chemical Shifts (SCS)

Since experimental data for this compound is not available, we can construct a highly accurate prediction. The principle of substituent additivity states that the chemical shift of a carbon in a polysubstituted ring can be estimated by adding the specific effects of each substituent (Substituent Chemical Shifts, or SCS) to the chemical shifts of the parent heterocycle, pyridine.[1]

Step 1: Baseline Data Collection We first gather the experimental ¹³C NMR data for unsubstituted pyridine and the relevant monosubstituted analogues.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine and Reference Compounds (in CDCl₃)

| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ | -OCH₃ | Source |

| Pyridine | 150.2 | 123.9 | 136.0 | 123.9 | 150.2 | - | - | [1] |

| 4-Aminopyridine | 149.3 | 109.4 | 157.0 | 109.4 | 149.3 | - | - | [2] |

| 2-Methoxypyridine | 164.3 | 111.0 | 138.4 | 116.6 | 147.0 | - | 53.0 | [3] |

| 2,6-Lutidine | 157.1 | 120.7 | 136.9 | 120.7 | 157.1 | 24.5 | - | [4] |

Step 2: Derivation of Substituent Chemical Shift (SCS) Effects Next, we calculate the SCS for each substituent by subtracting the pyridine shifts from the shifts of the substituted compound (Δδ = δ_substituted - δ_pyridine).

Table 2: Derived Substituent Chemical Shift (SCS) Values (Δδ, ppm)

| Substituent | Effect on C2 | Effect on C3 | Effect on C4 | Effect on C5 | Effect on C6 |

| 4-NH₂ | -0.9 | -14.5 | +21.0 | -14.5 | -0.9 |

| 2-OCH₃ | +14.1 | -12.9 | +2.4 | -7.3 | -3.2 |

| 6-CH₃ * | +6.9 | -3.2 | +0.9 | -3.2 | +6.9 |

| SCS for the 6-CH₃ group is derived from 2,6-Lutidine data. |

Step 3: Prediction of Chemical Shifts for the Target Molecule Finally, we predict the chemical shifts for this compound by summing the SCS values for each position and adding them to the baseline pyridine shifts.

-

δ(C2) predicted = δ_pyridine(C2) + SCS_2-OCH₃(C2) + SCS_4-NH₂(C6) + SCS_6-CH₃(C5) = 150.2 + 14.1 + (-0.9) + (-3.2) = 160.2

-

δ(C3) predicted = δ_pyridine(C3) + SCS_2-OCH₃(C3) + SCS_4-NH₂(C5) + SCS_6-CH₃(C4) = 123.9 + (-12.9) + (-14.5) + 0.9 = 97.4

-

δ(C4) predicted = δ_pyridine(C4) + SCS_2-OCH₃(C4) + SCS_4-NH₂(C4) + SCS_6-CH₃(C3) = 136.0 + 2.4 + 21.0 + (-3.2) = 156.2

-

δ(C5) predicted = δ_pyridine(C5) + SCS_2-OCH₃(C5) + SCS_4-NH₂(C3) + SCS_6-CH₃(C2) = 123.9 + (-7.3) + (-14.5) + 6.9 = 109.0

-

δ(C6) predicted = δ_pyridine(C6) + SCS_2-OCH₃(C6) + SCS_4-NH₂(C2) + SCS_6-CH₃(C6) = 150.2 + (-3.2) + (-0.9) + 6.9 = 153.0

Predicted ¹³C NMR Data and Spectral Assignment

The calculated values provide a strong basis for assigning the signals in a future experimental spectrum. The analysis below justifies each assignment based on the combined electronic effects discussed previously.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon | Predicted δ (ppm) | Assignment Justification | Expected DEPT-135 Phase |

| C2 | 160.2 | Quaternary. Strongly deshielded (ipso-effect) by the directly attached, highly electronegative oxygen atom. | No Signal |

| C4 | 156.2 | Quaternary. Deshielded (ipso-effect) by the attached nitrogen of the amine group. | No Signal |

| C6 | 153.0 | Quaternary. Deshielded by the ring nitrogen (α-position) and the attached methyl group (ipso-effect). | No Signal |

| C5 | 109.0 | CH carbon. Strongly shielded by the powerful +R effect of the para-amino group. | Positive (+) |

| C3 | 97.4 | CH carbon. Very strongly shielded by the combined +R effects of the ortho-methoxy and ortho-amino groups. This is predicted to be the most upfield ring carbon. | Positive (+) |

| C7 (-OCH₃) | ~53-55 | Methyl carbon attached to oxygen. Typical chemical shift for a methoxy group on an aromatic ring. | Positive (+) |

| C8 (-CH₃) | ~22-25 | Methyl carbon attached to the aromatic ring. Typical chemical shift for an aryl-methyl group. | Positive (+) |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a standard procedure.

Figure 3: Standard Workflow for ¹³C NMR Spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H spectra and provides the signal for the instrument's field-frequency lock.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in poor spectral quality.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, adjust the depth correctly, and carefully place it into the NMR magnet.

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity.

-

Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Pulse Angle: Typically 30-45° to allow for faster repetition rates.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 1024 or higher, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by referencing the solvent peak. For CDCl₃, the residual triplet is set to 77.16 ppm.

-

Confirmation with Advanced Techniques: DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of experiments for determining the number of protons attached to each carbon. Running DEPT-90 and DEPT-135 experiments provides definitive assignments for CH, CH₂, and CH₃ groups.

-

DEPT-90: This experiment shows signals only for methine (CH) carbons.

-

DEPT-135: This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary carbons do not appear in DEPT spectra.[7]

Table 4: Expected DEPT Results for this compound

| Carbon | Type | DEPT-90 Result | DEPT-135 Result |

| C2, C4, C6 | Quaternary | No Signal | No Signal |

| C3, C5 | CH | Signal | Positive Signal |

| C7 (-OCH₃) | CH₃ | No Signal | Positive Signal |

| C8 (-CH₃) | CH₃ | No Signal | Positive Signal |

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously distinguish the quaternary carbons (present only in the standard spectrum) from the CH carbons (present in all three) and the CH₃ carbons (present in the standard and positive in DEPT-135). This workflow provides a self-validating system for spectral assignment.

Conclusion

This guide has detailed the comprehensive analysis of this compound using ¹³C NMR spectroscopy from a predictive standpoint. By leveraging the principle of substituent additivity and empirical data from analogous compounds, we have constructed a reliable predicted spectrum and provided detailed justifications for the chemical shift of each carbon atom. The outlined experimental protocol and the application of DEPT spectroscopy provide a robust framework for researchers to acquire and definitively interpret the ¹³C NMR spectrum of this molecule and other similarly complex substituted heterocycles. This analytical and predictive methodology is a cornerstone of structural elucidation in modern chemical science.

References

-

Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415–428. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz. [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. [Link]

-

Nanalysis Corp. (2015, November 19). DEPT: A tool for ¹³C peak assignments. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. [Link]

Sources

- 1. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 2. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 4. 2,6-Lutidine(108-48-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Methoxy-6-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document elucidates the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing foundational principles of mass spectrometry with empirical data from analogous structures, this guide offers a predictive framework for the interpretation of mass spectra of this and related substituted pyridines. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual representations of fragmentation mechanisms to facilitate a deeper understanding of the underlying ion chemistry.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of considerable interest in the pharmaceutical industry. Its structural motifs are present in a variety of bioactive molecules, making it a valuable building block in medicinal chemistry and drug discovery. The precise characterization of such intermediates is paramount to ensure the identity, purity, and stability of final active pharmaceutical ingredients (APIs).

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small molecules.[1] The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the compound's structure. Understanding the fragmentation behavior of this compound is therefore crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control throughout the drug development process.

This guide will delve into the predicted fragmentation pathways of this compound, drawing upon established principles of ion chemistry and spectral data from closely related compounds.

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is rich in fragment ions, providing detailed structural information.

The molecular ion ([M]•+) of this compound is expected to be observed at m/z 138. As a compound with an even number of nitrogen atoms, its molecular ion will have an even mass-to-charge ratio, which is a useful diagnostic tool.[3]